molecular formula C13H10ClN5O3S2 B2499017 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1324205-62-0

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2499017
CAS No.: 1324205-62-0
M. Wt: 383.83
InChI Key: QMXWTNXHIGGANH-UHFFFAOYSA-N
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Description

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole ( 1324205-62-0) is a chemical reagent of significant interest in medicinal chemistry and drug discovery research due to its unique molecular architecture, which incorporates both a 1,2,4-oxadiazole and a pyrazine heterocycle . The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical sciences, valued for its bioisosteric properties that can enhance metabolic stability and binding affinity . This compound is designed for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers leverage this and related oxadiazole-based compounds in various investigative areas, including the synthesis of novel chemical entities for biological screening . Compounds featuring the 1,2,4-oxadiazole core have demonstrated a wide range of biological activities in scientific studies, such as anticancer, antimicrobial, and anti-inflammatory effects, making them valuable templates for developing new therapeutic agents . Its molecular formula is C13H10ClN5O3S2, and it has a molecular weight of 383.83 g/mol .

Properties

IUPAC Name

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O3S2/c14-10-1-2-11(23-10)24(20,21)19-6-8(7-19)13-17-12(18-22-13)9-5-15-3-4-16-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXWTNXHIGGANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a synthetic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C13_{13}H10_{10}ClN5_5O3_3S2_2
  • Molecular Weight : 383.83 g/mol
  • CAS Number : 1324205-62-0

These structural components suggest significant interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study highlighted that derivatives of oxadiazoles show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound under discussion has not been directly tested in high-throughput assays but is hypothesized to possess similar antimicrobial properties due to its structural analogies with other active oxadiazole derivatives .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
5-(1-(Chlorothiophen)-3-pyrazinyl)Staphylococcus aureus32 µg/mL
5-(1-(Chlorothiophen)-3-pyridinyl)E. coli64 µg/mL

Anti-inflammatory Activity

The compound's sulfonamide group enhances solubility and may influence its anti-inflammatory effects. In vitro assays have shown that related oxadiazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers. For example, a study reported that certain oxadiazole derivatives demonstrated IC50 values lower than traditional anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Compound A110Diclofenac (157)
Compound B111Diclofenac (157)

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, molecular docking studies indicated strong interactions between oxadiazole derivatives and estrogen receptors, akin to the action of Tamoxifen . The activation of apoptotic pathways was evidenced by increased levels of p53 and caspase-3 in treated MCF-7 cells.

Table 3: Anticancer Activity in Cell Lines

CompoundCell LineMechanism of ActionObserved Effect
Compound CMCF-7 (Breast Cancer)p53 ActivationApoptosis Induction
Compound DPANC-1 (Pancreatic Cancer)HDAC InhibitionGrowth Inhibition

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors involved in disease pathways. It may modulate biological processes by inhibiting enzyme activity or altering receptor signaling pathways. For example, it may inhibit carbonic anhydrases implicated in tumor growth or inflammatory responses .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : Dhumal et al. demonstrated that oxadiazole derivatives effectively inhibited Mycobacterium bovis, suggesting a potential role in tuberculosis treatment.
  • Anti-inflammatory Research : A series of sulfonamide-containing oxadiazoles were synthesized and evaluated for their anti-inflammatory properties, revealing promising results compared to standard treatments .
  • Cytotoxicity Assessment : Cytotoxicity studies on various cancer cell lines indicated that certain derivatives significantly increased cell viability while selectively inducing apoptosis in cancerous cells .

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that may influence biological interactions.
  • Oxadiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfonyl Group : Enhances solubility and reactivity, potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies indicate that derivatives of 1,2,4-oxadiazoles, including the target compound, exhibit potent anticancer activities. For instance, in vitro evaluations have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference Compound
MCF-70.25Doxorubicin
U-9370.30Doxorubicin

The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cleavage . This suggests a promising avenue for developing new anticancer therapies based on this compound.

Antimicrobial Activity

The oxadiazole scaffold is well-known for its antimicrobial properties. Compounds similar to 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. Studies employing disc diffusion methods have demonstrated good efficacy in many synthesized compounds derived from oxadiazole frameworks .

Materials Science Applications

In addition to its biological applications, this compound's unique electronic and structural properties make it a candidate for materials science applications. The sulfonyl group contributes to enhanced stability and reactivity, which could be beneficial in developing conductive materials or sensors .

Synthesis and Derivative Development

The synthesis of this compound can involve several advanced techniques including microwave-assisted synthesis and green chemistry approaches that enhance yield while minimizing environmental impact . These synthetic pathways can also be leveraged to create derivatives with enhanced biological properties.

Chemical Reactions Analysis

Condensation Reactions

The nitrile group and pyridine nitrogen facilitate condensation with nucleophiles:

Reaction TypeReagents/ConditionsProductKey ObservationsSource
Aldehyde CondensationThiophene-2-carbaldehyde, malononitrile, piperidine/EtOH, reflux2-Amino-3-cyano pyridine derivativesForms fused pyrano-pyridine hybrids
Amine CondensationHydrazine hydrate, ethanol, 80°CHydrazinylnicotinonitrile derivativesNH₂ group introduced at C2 position

These reactions often proceed via Knoevenagel condensation or Michael addition pathways, forming intermediates that cyclize under thermal conditions .

Nucleophilic Substitution

The nitrile group undergoes substitution with nitrogen and sulfur nucleophiles:

Target SiteReagents/ConditionsProductYieldNotesSource
Cyano GroupPhenylisothiocyanate, DMF, 60°CPyridine-1(2H)-carbothioamide72–78%Forms thiourea derivatives
Pyridine C-H ActivationPOCl₃/PCl₅, reflux2-Chloropyridones65–70%Chlorination at C2 position

Substitution at the nitrile group requires polar aprotic solvents (e.g., DMF) to stabilize transition states .

Oxidation and Reduction

The pyridine ring and nitrile group exhibit redox activity:

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO₄, H₂SO₄, 80°CPyridine-N-oxide derivativesEnhances solubility in polar media
ReductionH₂ (1 atm), Pd/C, ethanol, 25°CAminomethylpyridineBioactive intermediate

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Substituents (Position 3 / 5) Key Properties/Applications
Target Compound 1,2,4-Oxadiazole Pyrazine (3); Sulfonated azetidine + Cl-thiophene (5) High polarity, potential antiviral activity
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Pyridazine (3); Chloromethyl (5) Reactive intermediate, moderate logP
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Pyridyl (3); Chiral phenylethyl-pyrrolidine (5) Antiviral activity, chirality-dependent efficacy
N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl Sulfonamides Azetidinone Sulfonamide + aryl groups Antibacterial, conformational flexibility

Research Findings and Trends

Substituent Effects on Bioactivity: The pyrazine ring in the target compound may enhance hydrogen-bonding interactions compared to pyridyl or phenyl substituents, as seen in analogues like 1a/1b . The sulfonated azetidine group improves solubility and metabolic stability relative to non-sulfonated azetidinones .

Synthetic Routes: The target compound’s synthesis likely involves sulfonamide coupling steps (similar to azetidinone derivatives in ) and cyclization reactions for the oxadiazole core (as in ) .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example:
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in sulfonylation steps by stabilizing intermediates .
  • Catalyst choice : Acidic or basic catalysts may be required depending on the reaction step. For instance, base-catalyzed elimination (e.g., using triethylamine) improves yields in heterocycle formation .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize by-products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C-NMR : Identify proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, pyrazine protons at δ 8.5–9.5 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
  • Elemental analysis : Confirm stoichiometry of C, H, N, and S .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • ADME prediction : Employ computational tools (e.g., SwissADME) to assess pharmacokinetics .

Advanced Research Questions

Q. How can conflicting data on reaction yields in sulfonylation steps be resolved?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables:
  • Factors to test : Base strength (e.g., NaOH vs. KOH), temperature (60–100°C), and solvent polarity .
  • Statistical analysis : Use ANOVA to identify significant factors and optimize conditions .
  • Mechanistic insights : Probe base coordination with sulfur atoms in intermediates using DFT calculations .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Target selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., kinases, cytochrome P450) .
  • Docking software : Use AutoDock Vina with PyRx for pose prediction .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How does the 5-chlorothiophene moiety influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform quantum mechanical analysis:
  • DFT calculations : Map electrostatic potential surfaces to identify electrophilic/nucleophilic regions .
  • Hammett constants : Correlate substituent effects (e.g., -Cl) with reaction rates in nucleophilic substitutions .
  • UV-Vis spectroscopy : Monitor charge-transfer transitions (λmax ~300–400 nm) to assess electronic delocalization .

Q. What strategies mitigate instability of the oxadiazole ring under acidic/basic conditions?

  • Methodological Answer :
  • pH-controlled synthesis : Maintain neutral pH during cyclization to prevent ring cleavage .
  • Protective groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .
  • Stability assays : Use accelerated degradation studies (40°C, 75% RH) with HPLC monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • SAR studies : Systematically vary substituents (e.g., pyrazine vs. pyridine) and compare IC50 values .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in bioactivity .

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